3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research in heterocyclic chemistry has shown various synthesis methods and reactions involving compounds structurally related to 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. For instance, studies have demonstrated the preparation of spiroheterocycles, incorporating pyridyl and morpholinyl groups into the product structures, offering insights into the synthesis of complex heterocyclic compounds (Gao et al., 2017). Moreover, the reaction of pyrimido[4,5-c]pyridazine dione N-oxides with piperidine or morpholine has been investigated, yielding derivatives that contribute to the understanding of nitrogen-containing heterocyclic frameworks (Besedin et al., 2000).
Photophysical Properties and Applications
The design and synthesis of donor-π-acceptor (D-π-A) compounds based on pyrimidine-phthalimide derivatives, including those with pyrimidine moieties, have been explored for their solid-state fluorescence and potential as colorimetric pH sensors. These findings underscore the photophysical properties and application possibilities of pyrimidine derivatives in sensing and photonic devices (Yan et al., 2017).
Heterocyclic Synthesis and Biological Activities
The synthesis of novel heterocyclic systems, such as thiazino[3,2-e][1,2,4]triazines with morpholine and piperidine substitutions, exemplifies the creation of unique heterocyclic frameworks. These compounds, obtained through targeted synthetic strategies, might serve as valuable scaffolds in medicinal chemistry and other biological applications (Karimian & Karimi, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimido[4,5-d]pyrimidines, have been known to target protein kinases . Specifically, they have been found to inhibit the serine/threonine-protein kinase B-raf .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of protein kinases can disrupt cell signaling pathways, affecting cell proliferation and survival .
Biochemical Pathways
The inhibition of protein kinases, such as b-raf, can affect multiple downstream pathways, including the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway plays a crucial role in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to exhibit suitable pharmacokinetic properties, which contribute to their observed antitumor activity .
Result of Action
The inhibition of protein kinases can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
This compound plays a significant role in biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .
Cellular Effects
3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown potent activities as an anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agent . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is conveyed as a receptor for tyrosine kinase and has been applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .
Properties
IUPAC Name |
3-[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c29-21(16-3-5-17(6-4-16)26-12-14-32-15-13-26)27-10-7-18(8-11-27)28-22(30)19-2-1-9-24-20(19)25-23(28)31/h1-6,9,18H,7-8,10-15H2,(H,24,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWJIUYTJJQQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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